molecular formula C32H35N5O11S B1366793 Protected meropenem CAS No. 96036-02-1

Protected meropenem

Cat. No.: B1366793
CAS No.: 96036-02-1
M. Wt: 697.7 g/mol
InChI Key: ABVWAEXAFPNYQG-UHFFFAOYSA-N
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Description

Protected meropenem is a derivative of meropenem, a broad-spectrum carbapenem antibiotic. Meropenem is known for its efficacy against a wide range of gram-positive, gram-negative, and anaerobic bacteria. The protection of meropenem involves the addition of protective groups to its structure, which are later removed to yield the active antibiotic. This protection is crucial during the synthesis process to prevent degradation and ensure the stability of the compound .

Mechanism of Action

Target of Action

Protected meropenem, a broad-spectrum carbapenem antibiotic, primarily targets the penicillin-binding proteins (PBPs) in bacterial cells . PBPs are essential for the synthesis of the bacterial cell wall, and they play a crucial role in bacterial growth and survival .

Mode of Action

This compound exerts its action by readily penetrating bacterial cells and interfering with the synthesis of vital cell wall components . It binds to PBPs, inhibiting their activity, which leads to the disruption of cell wall synthesis . This disruption eventually leads to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound disrupts the cross-linking of peptidoglycan layers within the cell wall . This disruption compromises the structural integrity of the cell wall, making the bacterial cells susceptible to lysis by osmotic pressure .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In critically ill patients, the clearance of meropenem was found to be 3.3 (2.5–12.4) L/h . Another study found that the clearance (CL) was 4.8 L/h, the central volume of distribution (V C) was 11.4 L, the peripheral volume of distribution (V P) was 14.6 L, and the intercompartment clearance was 10.5 L/h . These properties impact the bioavailability of this compound, influencing its therapeutic efficacy.

Result of Action

The primary molecular and cellular effect of this compound’s action is the death of bacterial cells. By inhibiting the synthesis of vital cell wall components, this compound causes the bacterial cells to lyse and die . This results in the resolution of infection-related symptoms and the achievement of negative urine culture in cases where the infections are proven or strongly suspected to be caused by susceptible bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, resistance to meropenem has been found to display seasonality and is negatively correlated with local temperature, with resistance rates peaking in winter . This could be linked to the differential adaptation of resistant and nonresistant isolates to temperature fluctuations . Therefore, understanding these environmental influences is crucial for optimizing the use of this compound in different settings.

Biochemical Analysis

Biochemical Properties

Protected meropenem plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located on the bacterial cell wall, leading to the disruption of peptidoglycan cross-linking, which is essential for cell wall integrity . This interaction results in the bactericidal activity of this compound. Additionally, this compound has been shown to induce the release of outer membrane vesicles (OMVs) in carbapenem-resistant Klebsiella pneumoniae, which contain various proteins involved in bacterial survival and pathogenesis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the proteomic analysis of meropenem-induced OMVs from Klebsiella pneumoniae revealed an increased secretion of stress proteins, which are involved in bacterial defense mechanisms and antibiotic resistance . In mammalian cells, this compound can influence immune responses by modulating the activity of immune cells and cytokine production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding inhibits the transpeptidation reaction, which is crucial for peptidoglycan cross-linking and cell wall synthesis . As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. Additionally, this compound can induce the production of outer membrane vesicles (OMVs) in carbapenem-resistant Klebsiella pneumoniae, which contain proteins associated with virulence factors, pathogenicity, and antibiotic resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that meropenem-induced outer membrane vesicles (OMVs) from Klebsiella pneumoniae exhibit increased secretion of stress proteins over time, which may contribute to the bacteria’s survival and resistance mechanisms . Additionally, the stability of this compound in various laboratory conditions can impact its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of meropenem can lead to increased bactericidal activity, but may also result in toxic or adverse effects. For example, in critically ill patients, the pharmacokinetics and pharmacodynamics of meropenem can be influenced by factors such as renal function and dialysis, which necessitate careful dosage adjustments to achieve optimal therapeutic outcomes . In animal models, threshold effects and toxicities at high doses should be carefully monitored to ensure safe and effective use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to bacterial cell wall synthesis and degradation. It interacts with enzymes such as penicillin-binding proteins (PBPs) and other proteins involved in peptidoglycan cross-linking . Additionally, the proteomic analysis of meropenem-induced outer membrane vesicles (OMVs) from Klebsiella pneumoniae has identified proteins associated with metabolic processes, intracellular compartments, and nucleic acid binding . These interactions can influence metabolic flux and metabolite levels in bacterial cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. In bacterial cells, meropenem readily penetrates the cell wall to reach its target penicillin-binding proteins (PBPs) . In mammalian cells, the distribution of this compound can be influenced by factors such as tissue permeability, blood-brain barrier penetration, and renal clearance. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization within bacterial cells, primarily targeting the cell wall. The compound’s activity is directed towards penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking . Additionally, the production of outer membrane vesicles (OMVs) in response to meropenem treatment suggests that the compound may influence the localization and activity of various proteins within bacterial cells . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protected meropenem typically involves several steps. The parent ring, (1R, 5R, 6S)-2-(diphenyloxyphosphoryloxy)-6-[®-1-hydroxyethyl]-1-methylcarbapenem-2-ene-3-carboxylic acid p-nitrobenzyl ester, is connected with the side chain of meropenem to obtain this compound. The protective group is then removed under catalytic hydrogenation over a palladium/activated carbon catalyst to obtain meropenem .

Industrial Production Methods

In industrial settings, the final synthetic step is characterized by a heterogeneous catalytic hydrogenation in batch mode with hydrogen and palladium on carbon. This process requires specific conditions to remove both protecting groups simultaneously. The optimization of reaction parameters such as catalyst amount, temperature, pressure, residence time, and flow rate is crucial to achieve high yield and product quality .

Chemical Reactions Analysis

Types of Reactions

Protected meropenem undergoes various chemical reactions, including:

    Hydrogenation: The removal of protective groups is achieved through catalytic hydrogenation.

    Substitution: The synthesis involves nucleophilic substitution reactions to introduce protective groups.

Common Reagents and Conditions

Major Products

The major product of these reactions is meropenem, obtained after the removal of protective groups. The process also yields various intermediates and by-products, which are typically removed through purification steps .

Scientific Research Applications

Protected meropenem has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imipenem: Another carbapenem antibiotic with a similar spectrum of activity.

    Ertapenem: Known for its long half-life and once-daily dosing.

    Doripenem: Effective against a broad range of bacteria, including Pseudomonas aeruginosa.

Uniqueness

Protected meropenem is unique due to its stability and efficacy in the presence of β-lactamase enzymes. Its synthetic route and the use of protective groups make it a valuable compound in the development of new antibiotics .

Properties

CAS No.

96036-02-1

Molecular Formula

C32H35N5O11S

Molecular Weight

697.7 g/mol

IUPAC Name

(4-nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-24-14-13-23(29(39)33(3)4)34(24)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3

InChI Key

ABVWAEXAFPNYQG-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CCC(N3C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is protected meropenem used in the synthesis of Meropenem?

A1: this compound is not the active pharmaceutical ingredient itself. Instead, it represents an intermediate stage in the multi-step synthesis of Meropenem. [] Specific protecting groups, such as p-nitrobenzyl (pNB) and p-nitrobenzyloxycarbonyl (pNZ), are strategically attached to certain functional groups in the molecule. This protection is crucial to prevent unwanted side reactions and ensure that the desired reactions occur at the correct locations during synthesis. [, ] The protecting groups are then removed in the final stages of the synthesis to yield the active Meropenem molecule.

Q2: What are the challenges associated with the final hydrogenation step in Meropenem synthesis, and how does the flow chemistry approach offer advantages?

A2: The final step in Meropenem synthesis, involving the removal of pNB and pNZ protecting groups from this compound, traditionally employs heterogeneous catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a batch reactor. [] This three-phase (gas-liquid-solid) system poses challenges in terms of safety and achieving consistent, high-quality product. Research has explored the application of microwave (MW)-assisted flow chemistry for this hydrogenolysis step. [] Flow chemistry offers advantages such as enhanced safety, improved mixing, and precise control over reaction parameters. This approach has shown potential for reducing reaction time and potentially increasing overall process efficiency compared to traditional batch methods. []

Q3: What spectroscopic techniques are valuable for characterizing this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for characterizing this compound. [] This technique allows scientists to determine the structure and purity of the synthesized compound. In the case of this compound, NMR studies have been instrumental in assigning the chemical shifts for various atoms in the molecule, providing valuable insights into its structure. [] Beyond structural elucidation, NMR can also be employed to investigate dynamic processes, such as the rotational barrier around the C-N bond in this compound. []

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